molecular formula C20H24N2O2 B2957638 N-[4-(3-Methoxypiperidin-1-YL)phenyl]-2-methylbenzamide CAS No. 1797889-39-4

N-[4-(3-Methoxypiperidin-1-YL)phenyl]-2-methylbenzamide

Cat. No.: B2957638
CAS No.: 1797889-39-4
M. Wt: 324.424
InChI Key: USOJAPLJQZGZLE-UHFFFAOYSA-N
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Description

N-[4-(3-Methoxypiperidin-1-YL)phenyl]-2-methylbenzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a methoxypiperidine moiety attached to a phenyl ring, which is further connected to a methylbenzamide group. Its distinct structure allows for various interactions and applications in different fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-Methoxypiperidin-1-YL)phenyl]-2-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-methoxypiperidine with 4-bromoaniline to form an intermediate, which is then coupled with 2-methylbenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like methanol and catalysts such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring. The use of industrial-grade reagents and equipment ensures the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-Methoxypiperidin-1-YL)phenyl]-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-(3-Methoxypiperidin-1-YL)phenyl]-2-methylbenzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological receptors and enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(3-Methoxypiperidin-1-YL)phenyl)nicotinamide
  • N-(4-(3-Methoxypiperidin-1-YL)phenyl)isonicotinamide
  • N-(4-(3-Methoxypiperidin-1-YL)phenyl)-3-methylbutanamide

Uniqueness

N-[4-(3-Methoxypiperidin-1-YL)phenyl]-2-methylbenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxypiperidine moiety, in particular, allows for distinct interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-(3-methoxypiperidin-1-yl)phenyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15-6-3-4-8-19(15)20(23)21-16-9-11-17(12-10-16)22-13-5-7-18(14-22)24-2/h3-4,6,8-12,18H,5,7,13-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOJAPLJQZGZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCC(C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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